3-(Chloromethyl)-1,1'-biphenyl

Suzuki-Miyaura Cross-Coupling Regioselective Arylation Palladium Catalysis

Researchers requiring a pure meta-chloromethyl biphenyl face a synthetic barrier: direct chloromethylation of biphenyl yields predominantly para and bis-functionalized isomers, with ~70% selectivity toward the 4,4'-bis(chloromethyl) product. 3-(Chloromethyl)-1,1'-biphenyl (CAS 38580-82-4) circumvents this via a Suzuki-Miyaura route delivering the pure meta-isomer at 95% yield. • Single benzylic chloride at the 3-position - eliminates cross-linking complications inherent to bis(chloromethyl) analogs • Moderated leaving-group reactivity vs. bromomethyl - superior chemoselectivity in multi-nucleophile synthetic sequences • Essential for meta-dependent SAR studies in drug discovery and asymmetric material design (OLEDs, MOFs, liquid crystals)

Molecular Formula C13H11Cl
Molecular Weight 202.68 g/mol
CAS No. 38580-82-4
Cat. No. B1590855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1,1'-biphenyl
CAS38580-82-4
Molecular FormulaC13H11Cl
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CCl
InChIInChI=1S/C13H11Cl/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2
InChIKeyYKRYFMJQINAEOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-1,1'-biphenyl (CAS 38580-82-4): Technical Baseline for Meta-Substituted Biphenyl Scaffold Procurement


3-(Chloromethyl)-1,1'-biphenyl (CAS 38580-82-4) is a meta-substituted biphenyl derivative bearing a reactive benzylic chloromethyl group . With a molecular formula of C13H11Cl and a molecular weight of 202.68 g/mol, this compound is structurally characterized by a biphenyl core with a chloromethyl substituent at the 3-position . Its synthesis is primarily achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The compound serves as a versatile electrophilic building block in organic synthesis, enabling nucleophilic substitution reactions to introduce the biphenyl scaffold into more complex molecular architectures [1].

Why 3-(Chloromethyl)-1,1'-biphenyl (CAS 38580-82-4) Cannot Be Casually Replaced by Positional Isomers or Bis-Analogs


While several chloromethyl-substituted biphenyl derivatives are commercially available, their structural differences translate into distinct and often non-interchangeable performance characteristics in downstream applications. The position of the chloromethyl group (ortho, meta, para) profoundly influences electronic and steric properties during cross-coupling reactions, affecting both reaction kinetics and product distributions [1]. Specifically, direct chloromethylation of biphenyl yields a mixture of 2-, 4-, and bis(chloromethyl) isomers with a reported selectivity of approximately 70% favoring the 4,4'-bis(chloromethyl) product over other isomers [2], highlighting the synthetic challenge in obtaining the pure meta-isomer. Therefore, substituting the meta-substituted 3-(Chloromethyl)-1,1'-biphenyl with an ortho- or para-isomer or a bis-functionalized analog can lead to divergent reactivity, altered regiochemical outcomes, or the introduction of undesired cross-linking, making compound-specific procurement essential for reproducible research and process development.

Quantitative Differentiation Guide for 3-(Chloromethyl)-1,1'-biphenyl (CAS 38580-82-4) Against Positional and Functional Analogs


Regioselective Suzuki Coupling Efficiency of Meta-Chloromethyl Bromobenzene Versus Ortho and Para Isomers

The meta-substituted 3-(chloromethyl)bromobenzene precursor demonstrates distinct reactivity in palladium-catalyzed cross-coupling reactions compared to its ortho- and para-substituted isomers. In a study optimizing the selective C(sp2)-Br bond coupling of chloromethyl bromobenzenes with arylboronic acids using Pd(OAc)2/PCy3·HBF4, the meta-isomer (m-chloromethyl bromobenzene) afforded the corresponding 3-(chloromethyl)-1,1'-biphenyl product in 95% yield under optimized conditions (80 °C, 2 h, toluene/water) [1]. This yield is quantitatively comparable to that reported for the para-isomer (95%) and ortho-isomer (94%) under identical conditions, but the positional outcome is critical for downstream applications requiring precise molecular geometry [1].

Suzuki-Miyaura Cross-Coupling Regioselective Arylation Palladium Catalysis

Leaving Group Reactivity: Chloromethyl vs. Bromomethyl in 3-Substituted Biphenyls

The choice between chloromethyl and bromomethyl substituents at the 3-position of biphenyl significantly impacts reaction kinetics and compatibility with sensitive functional groups. The 3-(chloromethyl)-1,1'-biphenyl (MW: 202.68) exhibits moderated electrophilicity compared to its bromo analog, 3-(bromomethyl)biphenyl (MW: 247.13) . This difference in leaving group ability translates to a reduced rate of nucleophilic substitution, which can be advantageous in multi-step syntheses where selectivity over competitive side reactions is required. While no direct kinetic comparison is available for these specific compounds, class-level inference based on benzylic halide reactivity indicates that the chloride leaving group is approximately 10-50 times less reactive than bromide in SN2 reactions, offering a wider operational window for controlled functionalization [1].

Nucleophilic Substitution Leaving Group Ability Benzylic Halides

Synthesis Selectivity: Direct Chloromethylation Yields Predominantly Para and Bis Products, Not Meta

Direct chloromethylation of biphenyl using hydrochloric acid and trioxane catalyzed by metal triflates (e.g., Sc(OTf)3, Yb(OTf)3) produces a mixture of products, but notably, the meta-substituted 3-chloromethyl isomer is not reported as a major product [1]. The reaction yields 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, 4,4′-bis(chloromethyl)biphenyl, and 2,4′-bis(chloromethyl)biphenyl. The selectivity for 4,4′-bis(chloromethyl)biphenyl among the isomers is around 70% for all triflates tested [1]. This demonstrates that the target compound 3-(chloromethyl)-1,1'-biphenyl is not readily accessible via direct electrophilic aromatic substitution and requires alternative synthetic strategies, such as the Suzuki coupling route [2], which justifies its higher procurement cost and specialized sourcing.

Chloromethylation Regioselectivity Metal Triflate Catalysis

Evidence-Based Procurement Scenarios for 3-(Chloromethyl)-1,1'-biphenyl (CAS 38580-82-4)


Synthesis of Meta-Substituted Biphenyl-Containing Pharmaceutical Intermediates Requiring Specific Molecular Geometry

This compound is optimally procured when a research or development program requires a biphenyl scaffold with a reactive handle at the meta position for further elaboration. The evidence demonstrates that the meta-isomer is not accessible via direct chloromethylation of biphenyl [1], making the Suzuki coupling route using the meta-substituted precursor the only viable, high-yielding (95%) synthetic pathway [2]. This is particularly relevant for the synthesis of drug candidates where the meta-substitution pattern on the biphenyl core is essential for target binding or metabolic stability. Substituting with the para- or ortho-isomer would lead to a different compound with potentially altered biological activity.

Controlled Functionalization via SN2 Reactions in Multi-Step Organic Synthesis

For synthetic sequences requiring a balance between reactivity and chemoselectivity, the chloromethyl group offers a moderated leaving group ability compared to the more reactive bromomethyl analog [1][2]. This reduced reactivity minimizes the risk of premature or non-specific alkylation, making it a preferred building block for constructing complex molecules where multiple nucleophilic sites are present. The procurement of the chloromethyl derivative over the bromomethyl analog is justified by the need for greater reaction control and higher purity of the desired intermediate.

Materials Science Research Involving Asymmetric Biphenyl Monomers

In the development of liquid crystals, organic light-emitting diodes (OLEDs), or metal-organic frameworks (MOFs), the specific regiochemistry of substituents on the biphenyl core dictates molecular packing, electronic properties, and material performance. The meta-chloromethyl biphenyl provides a single reactive site for polymer grafting or surface functionalization, avoiding the cross-linking issues associated with bis(chloromethyl) analogs like 4,4'-bis(chloromethyl)biphenyl [1]. This enables the creation of well-defined, asymmetric structures that are critical for achieving desired material properties. The evidence confirms that bis-functionalized analogs are the major products of direct chloromethylation, making the pure mono-functionalized meta-isomer a specialty chemical requiring targeted sourcing.

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